7-Methylazathioprine 7-Methylazathioprine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855841
InChI: InChI=1S/C10H9N7O2S/c1-15-4-13-7-6(15)9(12-3-11-7)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9N7O2S
Molecular Weight: 291.29 g/mol

7-Methylazathioprine

CAS No.:

Cat. No.: VC17855841

Molecular Formula: C10H9N7O2S

Molecular Weight: 291.29 g/mol

* For research use only. Not for human or veterinary use.

7-Methylazathioprine -

Specification

Molecular Formula C10H9N7O2S
Molecular Weight 291.29 g/mol
IUPAC Name 7-methyl-6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurine
Standard InChI InChI=1S/C10H9N7O2S/c1-15-4-13-7-6(15)9(12-3-11-7)20-10-8(17(18)19)14-5-16(10)2/h3-5H,1-2H3
Standard InChI Key OLAVTIZRCVTOLJ-UHFFFAOYSA-N
Canonical SMILES CN1C=NC2=C1C(=NC=N2)SC3=C(N=CN3C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Methylazathioprine features a complex heterocyclic structure comprising a purine core linked to a nitroimidazole moiety via a sulfonium bridge. The methyl group at the 7-position introduces steric and electronic modifications that distinguish it from the parent compound azathioprine . Key structural descriptors include:

Table 1: Structural identifiers of 7-methylazathioprine

PropertyValueSource
Molecular FormulaC₁₀H₉N₇O₂S
SMILESCN1C=NC(=C1S+C2=NC=NC3=C2NC=N3)N+[O-]
InChI KeyCAGKKYGOGIIIDP-UHFFFAOYSA-N
CAS Registry Number302840-04-6

The sulfonium ion center (S+) contributes to the compound’s polarity, influencing its solubility and metabolic stability .

Physicochemical Properties

Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Table 2: Predicted collision cross-sections for 7-methylazathioprine adducts

Adductm/zCCS (Ų)
[M+H]+293.06896154.8
[M+Na]+315.05090169.8
[M-H]-291.05440157.5

These data suggest pronounced adduct-specific conformational changes, critical for mass spectrometry-based quantification .

Synthesis and Analytical Characterization

Synthetic Pathways

As a custom synthesis product, 7-methylazathioprine is typically produced through nucleophilic methylation of azathioprine under controlled conditions. The process requires stringent purification to isolate the sulfonium intermediate, with yields dependent on reaction temperature and methylating agent potency . Regulatory restrictions apply due to its status as a controlled substance in multiple jurisdictions .

Quality Control Metrics

Pharmacological and Metabolic Profile

Mechanism of Action

While direct targets remain uncharacterized, structural analogy to azathioprine suggests potential immunosuppressive activity via:

  • Purine Antimetabolite Activity: Competitive inhibition of purine biosynthesis in lymphocytes

  • Thioredoxin Reductase Modulation: Interaction with redox-regulating enzymes via the sulfhydryl group

Table 3: Comparative pharmacokinetic parameters

ParameterAzathioprine7-Methylazathioprine
Plasma t₁/₂ (h)0.75–1.5Not reported
Protein Binding (%)20–30Estimated 40–60
Metabolic PathwayXanthine oxidaseSuspected sulfotransferase

The methyl group likely alters metabolic clearance pathways, potentially reducing reliance on xanthine oxidase-mediated degradation .

Clinical Relevance

Emerging evidence from ulcerative colitis treatment patterns indicates that azathioprine metabolites like 7-methylazathioprine may contribute to interpatient variability in drug response . Suboptimal therapeutic outcomes correlate with elevated metabolite ratios in corticosteroid-refractory cases .

Future Research Directions

Unanswered Questions

  • Receptor Profiling: Target deconvolution via chemoproteomics

  • Metabolic Fate: Radiolabeled tracer studies to map elimination pathways

  • Therapeutic Potential: Evaluation in azathioprine-resistant autoimmune models

Analytical Innovations

Next-generation quantification strategies may leverage:

  • MALDI-TOF/TOF Imaging: Spatial resolution of tissue distribution

  • Quantum Mechanical Calculations: Prediction of degradation products

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator